Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate

Description

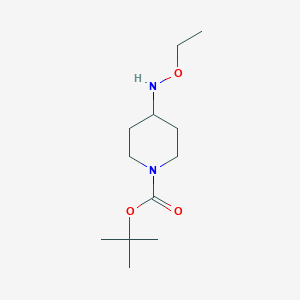

"Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate" is a piperidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position and an ethoxyamino substituent at the 4-position. This structure places it within a broader class of Boc-protected piperidine derivatives, which are widely used in medicinal chemistry as intermediates for drug discovery. These analogs serve as critical tools for studying structure-activity relationships (SAR), pharmacokinetics, and synthetic methodologies .

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-5-16-13-10-6-8-14(9-7-10)11(15)17-12(2,3)4/h10,13H,5-9H2,1-4H3 |

InChI Key |

IOBGEZOCKOPZMP-UHFFFAOYSA-N |

Canonical SMILES |

CCONC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxyamino group is replaced by other nucleophiles such as halides or thiols[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Amine derivatives with the ethoxy group reduced.

Substitution: Halide or thiol-substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Employed in the development of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target molecule. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Functional Groups: Boc-protected piperidine with a pyridin-3-yl and amino group at the 4-position.

- Properties : Light yellow solid; exhibits moderate stability under standard conditions. Safety data indicate the need for respiratory and eye protection during handling .

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- Molecular Formula: C₁₄H₂₅NO₅ (inferred from ethyl ester analog)

- Molecular Weight : ~285.36 g/mol

- Functional Groups : Ethyl ester linked to the piperidine core via a carbonyl group.

- Properties : Likely liquid at room temperature (based on boiling point: 83–85°C for tert-butyl ethyl malonate analogs) .

- Applications : Used as a building block for coupling reactions, such as amide bond formation in peptide mimetics .

tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.33 g/mol

- Functional Groups: Aminoethoxy side chain (NH₂-CH₂-CH₂-O-).

- Applications : Intermediate for synthesizing bioactive molecules targeting GPCRs or enzymes requiring amine-mediated interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | C₁₅H₂₃N₃O₂ | 277.36 | Light yellow solid | Boc, pyridinyl, amino |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C₁₄H₂₅NO₅ | ~285.36 | Liquid (inferred) | Boc, ethyl ester |

| tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate | C₁₂H₂₄N₂O₃ | 244.33 | Solid | Boc, aminoethoxy |

| tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate | C₁₈H₂₈N₆O₂ | 360.46 | Solid (inferred) | Boc, pyrimidinyl, cyclopropylamino |

Biological Activity

Tert-butyl 4-(ethoxyamino)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H21N3O2

- Molecular Weight : 239.31 g/mol

- IUPAC Name : this compound

This compound features a tert-butyl group, an ethoxyamino moiety, and a piperidine ring, which contribute to its unique biological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that piperidine derivatives often interact with various enzymes, impacting their activity and leading to altered biological responses.

- Receptor Binding : The ethoxyamino group can facilitate binding to certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines indicated that the compound might induce apoptosis, leading to cell death in malignant cells.

- Mechanistic Studies : Computational modeling and docking studies have provided insights into how this compound interacts with target proteins, offering explanations for its observed biological activities.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis |

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, indicating potential for development as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the cytotoxic effects of this compound against different cancer cell lines. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.